N-(2-chlorobenzyl)propan-1-amine
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Overview
Description
N-(2-chlorobenzyl)propan-1-amine is an organic compound with the chemical formula C10H14ClN. It is a colorless to light yellow liquid with a distinctive odor at room temperature. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chlorobenzyl)propan-1-amine can be synthesized through multiple methods. One common approach involves the reaction of 2-chlorobenzyl chloride with propan-1-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chlorobenzyl chloride and propan-1-amine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in an appropriate solvent, such as ethanol or methanol, and heated to reflux.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Corresponding amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals[][4].
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)propan-1-amine
- N-(4-chlorobenzyl)propan-1-amine
- N-(2-bromobenzyl)propan-1-amine
Uniqueness
N-(2-chlorobenzyl)propan-1-amine is unique due to the position of the chlorine atom on the benzyl ring, which influences its reactivity and properties. Compared to its isomers, such as N-(3-chlorobenzyl)propan-1-amine and N-(4-chlorobenzyl)propan-1-amine, the 2-chloro position provides distinct steric and electronic effects that can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGPPHJSMNPKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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